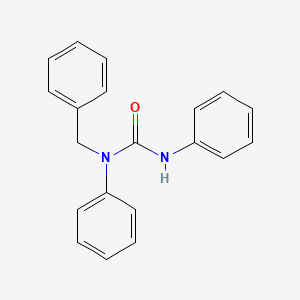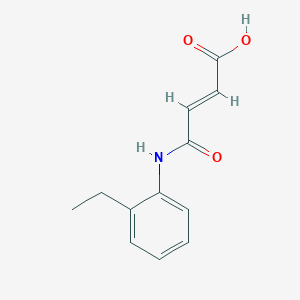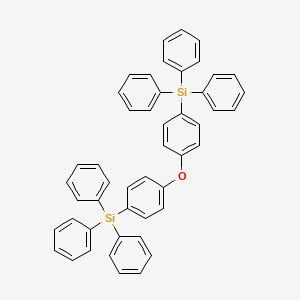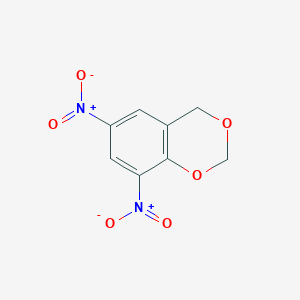
6,8-Dinitro-4h-1,3-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dinitro-4h-1,3-benzodioxine is a chemical compound with the molecular formula C8H6N2O6 It is a derivative of benzodioxine, characterized by the presence of two nitro groups at the 6 and 8 positions on the benzodioxine ring
Preparation Methods
The synthesis of 6,8-Dinitro-4h-1,3-benzodioxine typically involves nitration reactions. One common method is the nitration of 1,3-benzodioxine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
In an industrial setting, the production of this compound may involve continuous flow nitration processes, which offer better control over reaction conditions and product purity. The use of advanced catalysts and optimized reaction parameters can enhance the yield and efficiency of the synthesis.
Chemical Reactions Analysis
6,8-Dinitro-4h-1,3-benzodioxine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups such as halogens or alkyl groups.
Oxidation: Under strong oxidative conditions, the benzodioxine ring can be cleaved, leading to the formation of smaller aromatic compounds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,8-Dinitro-4h-1,3-benzodioxine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the development of high-energy materials and explosives due to its nitro groups, which impart high reactivity and energy content.
Mechanism of Action
The mechanism of action of 6,8-Dinitro-4h-1,3-benzodioxine involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
6,8-Dinitro-4h-1,3-benzodioxine can be compared with other nitro-substituted benzodioxine derivatives, such as 6-nitro-4H-1,3-benzodioxine and 8-nitro-4H-1,3-benzodioxine. While these compounds share a similar core structure, the position and number of nitro groups can significantly influence their chemical reactivity and biological activity.
6-Nitro-4H-1,3-benzodioxine: Contains a single nitro group, making it less reactive compared to the dinitro derivative.
8-Nitro-4H-1,3-benzodioxine:
The unique positioning of the nitro groups in this compound imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
16607-27-5 |
|---|---|
Molecular Formula |
C8H6N2O6 |
Molecular Weight |
226.14 g/mol |
IUPAC Name |
6,8-dinitro-4H-1,3-benzodioxine |
InChI |
InChI=1S/C8H6N2O6/c11-9(12)6-1-5-3-15-4-16-8(5)7(2-6)10(13)14/h1-2H,3-4H2 |
InChI Key |
UVPXPWJXOXDDKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)
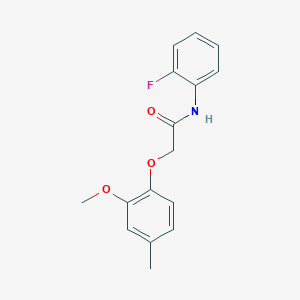

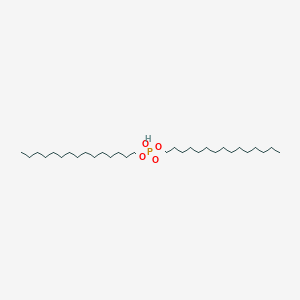
![3-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B11953676.png)



![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953691.png)
